molecular formula C9H20N2O B3108064 2-amino-3-methyl-N-propylpentanamide CAS No. 1637475-50-3

2-amino-3-methyl-N-propylpentanamide

Cat. No.: B3108064
CAS No.: 1637475-50-3
M. Wt: 172.27 g/mol
InChI Key: HTYIIBJDYXOJTP-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-propylpentanamide ( 1637475-50-3) is a branched-chain aliphatic amide with a molecular weight of 172.27 g/mol and the molecular formula C9H20N2O . Its core structure features a pentanamide backbone that is substituted with an amino group at position 2, a methyl group at position 3, and an N-propyl moiety . This specific branching suggests its principal relevance in advanced scientific research, particularly in the development of peptide mimetics, the study of enzyme inhibition, and the design of novel drug delivery systems . The structural motifs present in this compound, including the amide and amino functional groups, allow it to act as a ligand, potentially binding to receptors or enzymes and modulating their activity in biochemical pathways . Researchers can leverage its properties for probing cellular signaling processes and investigating specific molecular interactions. Furthermore, stereospecific versions of this compound are available, such as the (2S,3S)-enantiomer (CAS 1307584-77-5), enabling studies into chirality and its effects on biological activity . As with all such compounds, this compound is intended for research and development applications in a controlled laboratory setting exclusively. This product is strictly for in vitro research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-amino-3-methyl-N-propylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYIIBJDYXOJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-propylpentanamide can be achieved through various methods. One common approach involves the reaction of 3-methylpentanoic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-propylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Amines

    Substitution: Alkylated amides

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-amino-3-methyl-N-propylpentanamide, enabling comparative analysis:

(a) 2-Amino-N-[3-(Dimethylamino)Propyl]Pentanamide (PubChem)
  • Structure: Differs by a dimethylamino-propyl substituent instead of a simple N-propyl group.
(b) 2-[(3-Aminopropyl)(Methyl)Amino]-N-PentylPropanamide (C₁₂H₂₇N₃O)
  • Structure: Features a pentyl chain and a methyl-aminopropyl branch.
(c) 2-Amino-N-(3-Methylbutan-2-Yl)-3-PhenylPropanamide (C₁₄H₂₂N₂O)
  • Structure : Incorporates a phenyl group at position 3 and a branched isobutyl chain.

Physicochemical and Pharmacokinetic Trends

Property This compound (Hypothesized) 2-Amino-N-[3-(Dimethylamino)Propyl]Pentanamide 2-[(3-Aminopropyl)(Methyl)Amino]-N-PentylPropanamide
Molecular Weight ~186.27 g/mol 229.36 g/mol 229.36 g/mol
Polarity Moderate (due to amide and amino groups) High (dimethylamino group) Moderate (branched alkyl chain)
Lipophilicity (LogP) Estimated ~1.5 ~0.8 (polar substituent) ~2.1 (longer alkyl chain)
Bioavailability Moderate (balanced solubility/permeability) High (enhanced solubility) Variable (dependent on formulation)

Q & A

Basic: What are the standard synthetic routes for 2-amino-3-methyl-N-propylpentanamide, and what experimental conditions are critical for yield optimization?

Methodological Answer:
The synthesis of structurally analogous amides typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and purification via chromatography or recrystallization . Key steps include:

  • Amide bond formation : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert atmospheres to minimize side reactions.
  • Temperature control : Maintaining reactions at 0–25°C to prevent thermal degradation of intermediates.
  • Catalysts : Employing triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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